

Vinylzinc Bromide: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Vinylzinc bromide	
Cat. No.:	B6317464	Get Quote

CAS Number: 121825-35-2

Abstract

This technical guide provides an in-depth overview of **vinylzinc bromide**, a pivotal organozinc reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, outlines its principal synthesis methodologies, and explores its applications, with a focus on carbon-carbon bond formation through cross-coupling reactions. Detailed experimental protocols for its preparation and subsequent use in a representative Negishi cross-coupling reaction are provided. Furthermore, this guide includes graphical representations of the synthesis workflow and the catalytic cycle of the Negishi reaction to facilitate a deeper understanding of the chemical processes involved.

Introduction

Vinylzinc bromide is a highly valuable organometallic compound, belonging to the class of organozinc halides. It serves as a potent nucleophilic vinylating agent, enabling the introduction of a vinyl group (CH₂=CH-) onto a variety of organic substrates. Its significance in organic chemistry stems from its moderate reactivity, which allows for excellent functional group tolerance, a feature that distinguishes it from more reactive organometallic reagents like vinyl Grignards or vinyllithiums. This property makes vinylzinc bromide an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.



Chemical and Physical Properties

Vinylzinc bromide is typically not isolated as a pure substance but is prepared and used as a solution, most commonly in tetrahydrofuran (THF). The solution's properties are therefore of primary practical importance.

Property	Value	Reference
CAS Number	121825-35-2	[1][2]
Molecular Formula	C ₂ H ₃ BrZn	[3]
Molecular Weight	172.33 g/mol	[1][3]
Typical Form	Solution in THF (e.g., 0.5 M)	[2]
InChI Key	NXOOHTNFDGTPON- UHFFFAOYSA-M	[1]
Solubility	Soluble in ethereal solvents like THF	

Synthesis of Vinylzinc Bromide

The most prevalent and practical method for the synthesis of **vinylzinc bromide** is through the transmetallation of a vinyl Grignard reagent, such as vinylmagnesium bromide, with a zinc halide.[1] This process involves the transfer of the vinyl group from the more electropositive magnesium to the less electropositive zinc.

Synthesis Workflow

The overall process can be visualized as a two-step sequence, starting from vinyl bromide to generate the Grignard reagent, which is then converted to the desired organozinc compound.

Figure 1: Synthesis workflow for **vinylzinc bromide**.

Detailed Experimental Protocol: Preparation of a 0.5 M Solution of Vinylzinc Bromide in THF



This protocol is adapted from established procedures for the preparation of Grignard reagents and subsequent transmetallation. All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.

Materials:

- Magnesium turnings
- Vinyl bromide
- Anhydrous zinc bromide (ZnBr₂)
- Anhydrous tetrahydrofuran (THF)
- Iodine (crystal, as initiator)

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Addition funnel
- Magnetic stirrer and stir bar
- Inert gas supply (argon or nitrogen)
- Schlenk line or glovebox

Procedure:

Part A: Preparation of Vinylmagnesium Bromide

- To a 500 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add magnesium turnings (6.0 g, 0.25 mol). The flask should be flame-dried under vacuum and backfilled with argon.
- Add a small crystal of iodine to the magnesium turnings.



- Add anhydrous THF (50 mL) to the flask.
- In the addition funnel, prepare a solution of vinyl bromide (26.7 g, 0.25 mol) in anhydrous THF (150 mL).
- Add a small portion (approx. 10 mL) of the vinyl bromide solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied.
- Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete reaction. The resulting greyish solution is vinylmagnesium bromide.

Part B: Transmetallation to Vinylzinc Bromide

- In a separate oven-dried 500 mL Schlenk flask, place anhydrous zinc bromide (56.3 g, 0.25 mol).
- Add anhydrous THF (100 mL) to the zinc bromide and stir to dissolve. This process may be exothermic. Cool the flask in an ice bath if necessary.
- Cool the vinylmagnesium bromide solution prepared in Part A to 0 °C in an ice bath.
- Slowly add the solution of zinc bromide in THF to the vinylmagnesium bromide solution via a cannula. The addition should be done dropwise, maintaining the temperature below 10 °C.
- After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour.
- The resulting solution is approximately 0.5 M **vinylzinc bromide** in THF, which also contains magnesium bromide. This solution is ready for use in subsequent reactions.



Applications in Organic Synthesis: The Negishi Cross-Coupling Reaction

Vinylzinc bromide is a cornerstone reagent in the Negishi cross-coupling reaction, a powerful method for the formation of $C(sp^2)$ - $C(sp^2)$ bonds. This reaction typically employs a palladium or nickel catalyst to couple the organozinc reagent with an organic halide.

Catalytic Cycle of the Negishi Cross-Coupling

The generally accepted mechanism for the palladium-catalyzed Negishi cross-coupling of **vinylzinc bromide** with an aryl halide is depicted below.

Figure 2: Catalytic cycle of the Negishi cross-coupling.

Detailed Experimental Protocol: Synthesis of 4-Vinylanisole via Negishi Coupling

This protocol describes the palladium-catalyzed cross-coupling of the in situ prepared **vinylzinc bromide** solution with 4-iodoanisole.

Materials:

- Vinylzinc bromide solution (0.5 M in THF, from section 3.2)
- 4-Iodoanisole
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Magnesium sulfate (MgSO₄)

Equipment:



- Schlenk flask
- Magnetic stirrer and stir bar
- Inert gas supply (argon or nitrogen)
- Standard laboratory glassware for workup and purification

Procedure:

- In a 250 mL Schlenk flask under an argon atmosphere, dissolve 4-iodoanisole (4.68 g, 20.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.50 mmol, 2.5 mol%) in anhydrous THF (50 mL).
- To this solution, add the previously prepared **vinylzinc bromide** solution (50 mL, 25.0 mmol, 1.25 equivalents) dropwise at room temperature over 20 minutes.
- Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
- Filter the solution and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-vinylanisole as a colorless oil.

Conclusion

Vinylzinc bromide is a versatile and highly effective reagent for the introduction of vinyl groups in organic synthesis. Its preparation via transmetallation from the corresponding Grignard reagent is straightforward and scalable. The moderate reactivity of **vinylzinc bromide** allows



for a broad tolerance of functional groups, making it a reagent of choice for complex molecule synthesis, particularly through Negishi and other transition-metal-catalyzed cross-coupling reactions. The detailed protocols provided in this guide serve as a practical resource for researchers employing this valuable synthetic tool.

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